(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine
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Overview
Description
(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a methyl group at the 5-position of the benzoxazole ring and a phenylmethanimine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine typically involves the condensation of 5-methyl-2-aminobenzoxazole with benzaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family.
2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.
N-Phenylbenzoxazole: A compound with a similar structure but different substituents.
Uniqueness
(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine is unique due to the presence of both a methyl group and a phenylmethanimine group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
63842-08-0 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(5-methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-13(9-11)17-15(18-14)10-16-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
FMOMSRIHGPGLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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